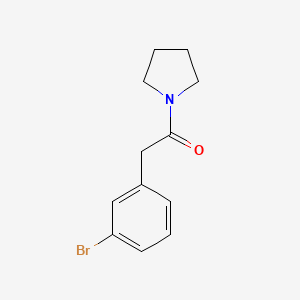

2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone

CAS No.: 951884-73-4

Cat. No.: VC2117767

Molecular Formula: C12H14BrNO

Molecular Weight: 268.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951884-73-4 |

|---|---|

| Molecular Formula | C12H14BrNO |

| Molecular Weight | 268.15 g/mol |

| IUPAC Name | 2-(3-bromophenyl)-1-pyrrolidin-1-ylethanone |

| Standard InChI | InChI=1S/C12H14BrNO/c13-11-5-3-4-10(8-11)9-12(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7,9H2 |

| Standard InChI Key | FAWHDSQLJDVROW-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C(=O)CC2=CC(=CC=C2)Br |

| Canonical SMILES | C1CCN(C1)C(=O)CC2=CC(=CC=C2)Br |

Introduction

Chemical Structure and Properties

Molecular Details

2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone is identified by the CAS number 951884-73-4 and possesses several synonyms including 2-(3-bromophenyl)-1-pyrrolidin-1-ylethanone and 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethan-1-one . The molecular structure consists of a 3-bromophenyl group connected to a pyrrolidinyl moiety through an ethanone linkage. This arrangement creates a molecule with specific spatial organization that influences its chemical reactivity and biological interactions. The compound's structure incorporates both aromatic and heterocyclic elements, providing multiple sites for potential functionalization and interaction with various biological targets.

Physical Properties

The compound 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone has a molecular formula of C12H14BrNO and a molecular weight of 268.15 g/mol . The presence of the bromine atom contributes significantly to this molecular weight and influences the compound's physical characteristics. As an organic molecule with moderate molecular weight, it exhibits properties that make it suitable for various chemical reactions and applications in pharmaceutical research. The compound's exact mass has been determined to be 267.02588 Da, which provides a precise reference point for analytical identification .

Computed Properties

Several computed properties of 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone have been determined through computational chemistry methods, offering insights into its behavior in biological systems and chemical environments. These properties are summarized in Table 1.

Table 1: Computed Properties of 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone

| Property | Value | Method |

|---|---|---|

| XLogP3 | 2.8 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs 3.4.8.18 |

| Rotatable Bond Count | 2 | Computed by Cactvs 3.4.8.18 |

| Exact Mass | 267.02588 Da | Computed by PubChem 2.1 |

The XLogP3 value of 2.8 indicates moderate lipophilicity, suggesting the compound may have reasonable membrane permeability, an important consideration for potential drug candidates . The absence of hydrogen bond donors and the presence of only one hydrogen bond acceptor site suggest limited potential for hydrogen bonding interactions, which may influence its solubility characteristics and interactions with biological targets . The presence of two rotatable bonds indicates moderate conformational flexibility, potentially allowing the compound to adapt its shape when interacting with biological receptors or enzyme binding sites .

Synthesis and Preparation

The synthesis of 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone typically involves reaction pathways that connect the bromophenyl and pyrrolidinyl components. While specific synthesis methods for this exact compound are somewhat limited in the available search results, insights can be gained from the synthesis procedures of structurally related compounds.

Similar compounds like 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one are prepared through procedures involving α-bromoketones reacting with pyrrolidine . A general procedure described in the literature involves dissolving the α-bromoketone in an appropriate solvent (such as diethyl ether or ethanol), adding pyrrolidine, and allowing the reaction to proceed at room temperature . After completion, the reaction mixture undergoes workup procedures including extraction, washing, and purification steps to obtain the final product .

For closely related compounds such as 2-(4-bromophenyl)-1-(pyrrolidin-1-yl)ethanone, synthesis typically starts with 2-(4-bromophenyl)acetic acid, which undergoes transformation to create the desired pyrrolidinyl ethanone structure . These synthetic approaches could potentially be adapted with appropriate modifications to prepare 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone, utilizing 2-(3-bromophenyl)acetic acid as the starting material.

Applications and Research

Organic Synthesis Applications

In the field of organic synthesis, 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone may serve as a valuable building block for the construction of more complex molecular architectures. The bromine substituent on the phenyl ring provides a reactive site for various cross-coupling reactions, including Suzuki, Stille, and Heck couplings, which are widely used in organic synthesis to form carbon-carbon bonds.

The compound could potentially be used as an intermediate in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. The ketone functional group offers opportunities for various transformations, including reductions, condensations, and nucleophilic additions, expanding the utility of this compound in synthetic chemistry applications.

Future Research Directions

The study of 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone continues to evolve, with several promising research directions emerging. Future investigations could focus on exploring the compound's potential biological activities in greater detail, particularly its interactions with specific enzymes, receptors, or other biological targets. Structure-activity relationship studies involving systematic modifications of the compound could provide valuable insights into the influence of various structural elements on biological activity.

Additionally, research into optimized synthetic routes for 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone and its derivatives could facilitate more efficient production methods, potentially including green chemistry approaches or continuous flow processes. Such advancements would support broader utilization of this compound in research and potentially in commercial applications.

The development of novel derivatives based on the 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone scaffold represents another promising research direction. By introducing various substituents or modifying the core structure, researchers might discover compounds with enhanced properties for specific applications in medicinal chemistry or materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume